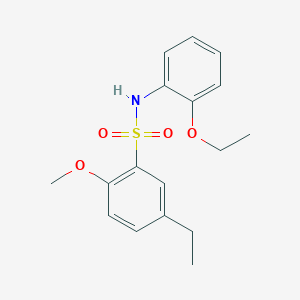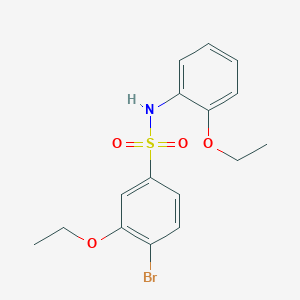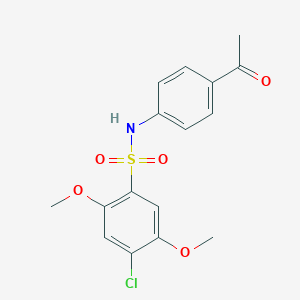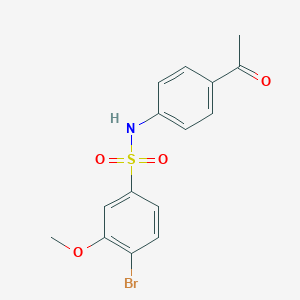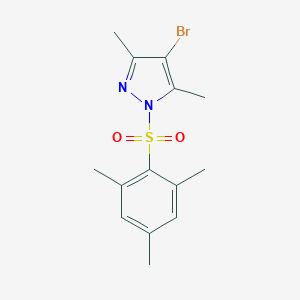
4-bromo-1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BDP and is known for its unique chemical properties, which make it useful in several scientific experiments.
Wissenschaftliche Forschungsanwendungen
BDP has several potential applications in scientific research. One of the most significant applications of BDP is its use as a fluorescent probe for the detection of metal ions. BDP has a high affinity for metal ions such as copper, iron, and zinc, which makes it useful for detecting these ions in biological samples. BDP has also been used as a reagent for the synthesis of other compounds, including heterocycles and chiral compounds.
Wirkmechanismus
The mechanism of action of BDP is not fully understood, but it is believed to involve the formation of a complex between BDP and metal ions. This complex formation leads to changes in the fluorescence properties of BDP, which can be used to detect the presence of metal ions in biological samples.
Biochemical and physiological effects:
BDP has been shown to have minimal biochemical and physiological effects on living organisms. However, it is important to note that BDP has not been extensively studied in this regard, and further research is needed to fully understand its effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BDP in lab experiments is its high affinity for metal ions, which makes it useful for detecting these ions in biological samples. BDP is also relatively easy to synthesize, which makes it readily available for use in various experiments. However, one of the limitations of using BDP is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BDP. One of the most promising areas of research is the development of new fluorescent probes based on BDP. Researchers are also interested in exploring the potential applications of BDP in the field of catalysis. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BDP on living organisms.
Conclusion:
In conclusion, BDP is a chemical compound that has several potential applications in scientific research. Its unique chemical properties, including its high affinity for metal ions, make it useful for various experiments. While there is still much to be learned about BDP, it is clear that this compound has significant potential for future research in several fields.
Synthesemethoden
The synthesis of BDP involves the reaction of mesitylsulfonylhydrazide with 4-bromo-3,5-dimethylpyrazole. The reaction takes place in the presence of a base and a solvent, which is usually acetonitrile. The resulting product is then purified using column chromatography, which yields pure BDP. This synthesis method is relatively simple and has been used by several researchers to obtain BDP for various experiments.
Eigenschaften
Molekularformel |
C14H17BrN2O2S |
|---|---|
Molekulargewicht |
357.27 g/mol |
IUPAC-Name |
4-bromo-3,5-dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C14H17BrN2O2S/c1-8-6-9(2)14(10(3)7-8)20(18,19)17-12(5)13(15)11(4)16-17/h6-7H,1-5H3 |
InChI-Schlüssel |
RQTFAUWUKYKNMF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C(=C(C(=N2)C)Br)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C(=C(C(=N2)C)Br)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












